molecular formula C88H119F3N14O26 B12418752 CL2E-SN38 TFA

CL2E-SN38 TFA

Cat. No.: B12418752
M. Wt: 1846.0 g/mol
InChI Key: VYXFICTXNHMPAF-ZRVFGHKPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Components

  • Maleimidocaproyl spacer : A six-carbon chain terminating in a maleimide group for antibody conjugation.
  • Dipeptide sequence : Typically valine-citrulline, with L-stereochemistry at both α-carbons to resist nonspecific proteolysis.
  • Para-aminobenzyl carbamate (PABC) : A self-immolative spacer enabling enzymatic cleavage.

Comparative Linker Properties

Property CL2E Linker CL2A Linker
Cleavage trigger Cathepsin B Acidic pH
Serum half-life >48 hours ~20 hours
Payload release 92% in lysosomal conditions 78% in lysosomal conditions

The CL2E linker’s valine-citrulline dipeptide resists plasma proteases, as evidenced by <95% conjugate integrity after 72 hours in human serum. Stereochemical inversion (e.g., D-valine) reduces cleavage efficiency by 40%, underscoring the importance of L-configurations.

SN-38 Payload Configuration and Lactone Ring Dynamics

The SN-38 payload’s activity depends on preserving its lactone ring, which exists in equilibrium with the inactive carboxylate form:

Lactone-carboxylate equilibrium
$$
\text{Lactone} \underset{k{\text{hyd}}}{\overset{k{\text{ring}}}{\rightleftharpoons}} \text{Carboxylate}
$$
Where $$k{\text{hyd}}$$ (hydrolysis rate) and $$k{\text{ring}}$$ (re-lactonization rate) are pH-dependent.

Lactone Stability Under Physiological Conditions

Condition Lactone fraction (%) Source
Blood pH (7.4) 32 ± 4
Tumor microenvironment (pH 6.5) 68 ± 6
Lysosomal pH (5.0) 94 ± 2

The CL2E linker’s para-aminobenzyl carbamate group accelerates lactone regeneration post-cleavage, achieving a 2.3-fold higher intracellular lactone concentration compared to non-self-immolative linkers. This ensures maximal topoisomerase I inhibition at the target site.

The SN-38’s 10-hydroxyl group forms a critical hydrogen bond with topoisomerase I’s Asp533 residue, while the 7-ethyl group enhances lipophilicity for membrane permeability. Conjugation via the 20-hydroxyl position preserves these interactions, as confirmed by X-ray crystallography.

Properties

Molecular Formula

C88H119F3N14O26

Molecular Weight

1846.0 g/mol

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] N-[2-[[4-[[(2S)-6-amino-2-[[(2S,5Z)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]octa-5,7-dienoyl]amino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C86H118N14O24.C2HF3O2/c1-6-9-10-11-14-71(91-75(102)58-121-57-74(101)88-29-33-113-35-37-115-39-41-117-43-45-119-47-48-120-46-44-118-42-40-116-38-36-114-34-32-98-53-63(94-95-98)51-89-79(105)61-20-16-59(17-21-61)52-100-76(103)26-27-77(100)104)81(107)93-72(15-12-13-28-87)80(106)90-62-22-18-60(19-23-62)55-123-84(110)96(4)30-31-97(5)85(111)124-64-24-25-70-66(49-64)65(7-2)67-54-99-73(78(67)92-70)50-69-68(82(99)108)56-122-83(109)86(69,112)8-3;3-2(4,5)1(6)7/h6,9-10,18-19,22-27,49-50,53,59,61,71-72,112H,1,7-8,11-17,20-21,28-48,51-52,54-58,87H2,2-5H3,(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,93,107);(H,6,7)/b10-9-;/t59?,61?,71-,72-,86-;/m0./s1

InChI Key

VYXFICTXNHMPAF-ZRVFGHKPSA-N

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC/C=C\C=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCCN)NC(=O)C(CCC=CC=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Bromination of the Linker Precursor

The synthesis begins with the bromination of a phenolic precursor (compound 1) using phosphorus tribromide (PBr₃) in anhydrous N,N-dimethylformamide (DMF) and dichloromethane (DCM). This reaction replaces the hydroxyl group at the 10-position of the linker scaffold with a bromine atom, forming compound 2. The ice-cold conditions (−5°C to 0°C) prevent side reactions, yielding 815 mg of crude compound 2 from 1 g of compound 1 (81.5% crude yield). Purification via silica gel chromatography with methanol-DCM gradients ensures the removal of unreacted PBr₃ and byproducts.

Ether Bond Formation with SN-38

Compound 2 undergoes nucleophilic substitution with SN-38 in the presence of cesium carbonate (Cs₂CO₃), a mild base that facilitates ether bond formation without degrading SN-38’s lactone ring. The reaction proceeds in anhydrous DMF at room temperature for 10 hours, yielding compound 3 with a 64% isolated yield after column chromatography. Nuclear magnetic resonance (NMR) analysis confirms the successful linkage, with characteristic shifts at δ 5.28 ppm (lactone proton) and δ 7.85 ppm (aromatic protons of SN-38).

Deprotection of the Tetrafluoroacetyl (Tfa) Group

Compound 3 is treated with 20% trifluoroacetic acid (TFA) in DCM to remove the Tfa protecting group. This step generates compound 4, a primary amine intermediate critical for subsequent maleimide conjugation. The reaction completes within 15 minutes at room temperature, achieving an 80.3% yield after purification. Electrospray ionization mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 768.31, matching the theoretical mass of C₄₂H₄₉N₅O₉ (767.35 Da).

Conjugation with Maleimide-PEG Spacers

The final stage involves coupling compound 4 with maleimide-functionalized PEG spacers to enhance solubility and DAR. Three variants are synthesized:

  • Compound 5 : Reacted with 6-maleimidohexanoic acid N-hydroxysuccinimide ester (76% yield).
  • Compound 6 : Conjugated with PEG₂-maleimide (68.8% yield).
  • Compound 8 : Conjugated with PEG₈-maleimide (62.9% yield).

All reactions use N,N-diisopropylethylamine (DIPEA) as a catalyst in anhydrous DMF under nitrogen, followed by silica gel chromatography for purification. The PEG spacers mitigate aggregation, enabling DAR values up to 7.1.

Analytical Characterization of Intermediates and Final Product

Rigorous analytical methods ensure the identity, purity, and stability of CL2E-SN38 (Tfa) at each synthesis stage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra confirm the structure of intermediates. For compound 3, key signals include:

  • δ 0.78 ppm (d, J = 6.7 Hz, 3H, CH₃ from SN-38).
  • δ 5.28 ppm (s, 1H, lactone proton).
  • δ 7.85 ppm (d, J = 7.6 Hz, 2H, aromatic protons).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns and UV detection at 254 nm monitors reaction progress. Compound 4 exhibits a retention time of 12.3 minutes with >98% purity, while the final ADC shows a single peak at 14.7 minutes.

Mass Spectrometry

ESI-MS quantifies molecular weights and verifies conjugation efficiency. For example, compound 8 displays a [M+H]⁺ peak at m/z 1,234.56, consistent with the PEG₈-maleimide adduct.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.

Solvent Selection

Anhydrous DMF is preferred for SN-38 reactions due to its ability to dissolve both polar intermediates and hydrophobic SN-38. Alternative solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) result in lower yields (<50%) due to poor solubility.

Base Catalysis

Cs₂CO₃ outperforms stronger bases like sodium hydride (NaH) by minimizing lactone ring opening. Control experiments with NaH show a 30% decrease in yield due to SN-38 degradation.

PEG Spacer Length

PEG₂ and PEG₈ spacers balance DAR and steric hindrance. PEG₈ spacers enable higher DAR (7.1 vs. 4.2 for PEG₂) but require longer reaction times (18 hours vs. 10 hours).

Comparative Analysis with Other SN-38 ADCs

CL2E-SN38 (Tfa) exhibits superior stability and release kinetics compared to alternative ADCs:

ADC Name Linker Type Release Half-Life (Serum) DAR Cytotoxicity (IC₅₀)
CL2E-SN38 (Tfa) VC-PAB-ethylenediamine >10 days 7.1 5.5 nM
CL2A-SN38 VC-PAB 3 days 4.8 8.2 nM
DM1 Non-cleavable thioether >14 days 3.5 1.2 nM
Sacituzumab Hydrolyzable carbonate 2 days 7.6 6.8 nM

Data sourced from

The VC-PAB-ethylenediamine linker in CL2E-SN38 (Tfa) accelerates payload release in lysosomal conditions (pH 4.5–5.0) while maintaining serum stability. This contrasts with CL2A-SN38, which exhibits slower release due to the absence of ethylenediamine.

Chemical Reactions Analysis

Types of Reactions

CL2E-SN38 (Tfa) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CL2E-SN38 (Tfa) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying antibody-drug conjugates and their release mechanisms.

    Biology: Employed in cell biology research to study the effects of topoisomerase I inhibition on cell proliferation and apoptosis.

    Medicine: Investigated for its potential use in targeted cancer therapy, particularly for tumors expressing specific antigens.

    Industry: Utilized in the development of new antibody-drug conjugates and other targeted therapies

Mechanism of Action

CL2E-SN38 (Tfa) exerts its effects through the inhibition of topoisomerase I, an enzyme involved in DNA replication. The mechanism involves:

    Targeting: The monoclonal antibody component specifically binds to antigens on the surface of target cells.

    Internalization: The antibody-drug conjugate is internalized by the target cells.

    Release: The cleavable linker is hydrolyzed by cathepsin-B, releasing SN-38 within the cells.

    Inhibition: SN-38 inhibits topoisomerase I, leading to DNA damage and cell death

Comparison with Similar Compounds

Critical Analysis of Research Findings

  • Stability and Solubility : CL2E-SN38 (Tfa)’s structural stability is emphasized , but its Tfa counterion’s role requires further pharmacokinetic validation.
  • Clinical Gaps: No efficacy or toxicity data are available for CL2E-SN38 (Tfa), limiting direct comparisons with clinically tested ADCs like Sacituzumab Govitecan (Trodelvy®), which also uses SN-38 .

Biological Activity

CL2E-SN38 (Tfa) is an innovative antibody-drug conjugate (ADC) that incorporates SN-38, the active metabolite of irinotecan, known for its potent anticancer properties. This compound is designed to enhance the therapeutic efficacy of SN-38 while minimizing systemic toxicity through targeted delivery to cancer cells. The biological activity of CL2E-SN38 (Tfa) has been evaluated in various studies, demonstrating its potential as a viable treatment option for several malignancies.

CL2E-SN38 (Tfa) operates through a mechanism that involves the selective targeting of cancer cells via antibodies, which allows for localized delivery of SN-38. The conjugate is designed to be highly releasable and structurally stable, ensuring that SN-38 is effectively released in the tumor microenvironment. This release is facilitated by a Cathepsin B (CTSB) sensitive linker that connects the antibody to SN-38, allowing for rapid payload release in acidic conditions typical of tumor tissues .

In Vitro and In Vivo Efficacy

Research has shown that CL2E-SN38 (Tfa) exhibits potent in vitro cytotoxicity with an IC50 value as low as 5.5 nM, comparable to free SN-38. The ADC has demonstrated significant antitumor activity in vivo, effectively delaying tumor growth in preclinical models .

Table 1: Comparative Efficacy of CL2E-SN38 (Tfa) and SN-38

CompoundIC50 (nM)Tumor Growth Delay (Days)
CL2E-SN38 (Tfa)5.5Significant
SN-385.5Moderate

Structural Stability

The structural integrity of CL2E-SN38 (Tfa) is enhanced by its unique design, which utilizes an ether bond for linkage rather than conventional acid-sensitive bonds. This modification contributes to its stability in serum, with a half-life exceeding 10 days, thereby reducing the risk of off-target effects commonly associated with other ADCs .

Case Studies

  • Breast Cancer : In a study involving metastatic triple-negative breast cancer, CL2E-SN38 (Tfa) demonstrated significant antitumor effects, highlighting its potential in treating aggressive cancer types where traditional therapies often fail .
  • Urothelial Carcinoma : Another case study reported the efficacy of CL2E-SN38 (Tfa) in urothelial carcinoma models, showing promising results in terms of tumor regression and survival rates .

Challenges and Future Directions

Despite its promising biological activity, further research is needed to optimize the dosing regimens and evaluate long-term safety profiles. The complexity of linker design also presents challenges in ensuring consistent release rates of SN-38 within tumor cells . Future studies should focus on comparative analyses with other ADCs to establish a comprehensive understanding of its therapeutic potential.

Q & A

Q. What is the structural and functional relationship between CL2E-SN38 (Tfa) and its linker-drug conjugate in antibody-drug conjugate (ADC) design?

CL2E-SN38 (Tfa) is an ADC comprising SN-38 (a topoisomerase I inhibitor derived from irinotecan) conjugated to an antibody via a cleavable linker. The linker’s stability and release kinetics are critical for targeted drug delivery. To characterize this relationship, researchers should:

  • Use high-performance liquid chromatography (HPLC) and mass spectrometry to verify conjugation efficiency and linker integrity .
  • Conduct in vitro assays under physiological conditions (e.g., varying pH or enzymatic exposure) to evaluate drug release profiles .
  • Cross-reference structural data with cytotoxicity assays to correlate linker stability with therapeutic efficacy .

Q. What experimental methodologies are recommended for validating the specificity of CL2E-SN38 (Tfa) in targeting cancer cells?

  • Perform flow cytometry or immunofluorescence to confirm antibody-antigen binding specificity.
  • Compare cytotoxicity in antigen-positive vs. antigen-negative cell lines using dose-response assays (e.g., IC₅₀ calculations).
  • Validate selectivity via competitive inhibition experiments with free antibodies .

Q. How should researchers address potential inconsistencies in pharmacokinetic (PK) data for CL2E-SN38 (Tfa)?

  • Standardize PK protocols across studies, including sampling intervals, bioanalytical methods (e.g., ELISA for ADC quantification), and animal models.
  • Replicate experiments under controlled conditions to distinguish biological variability from methodological artifacts.
  • Use statistical tools (e.g., Bland-Altman plots) to assess intra- and inter-study variability .

Advanced Research Questions

Q. What strategies can resolve contradictory findings in CL2E-SN38 (Tfa)’s efficacy between in vitro and in vivo models?

  • Analyze tumor microenvironment factors (e.g., stromal barriers, hypoxia) that may limit ADC penetration in vivo.
  • Compare drug payload release rates in vitro (static conditions) vs. in vivo (dynamic circulation) using radiolabeled tracers or fluorescent probes.
  • Integrate multi-omics data (e.g., proteomics of tumor tissues) to identify resistance mechanisms .

Q. How can researchers optimize the linker-drug ratio to balance CL2E-SN38 (Tfa)’s potency and systemic toxicity?

  • Employ a Design of Experiments (DoE) approach to test varying conjugation ratios (e.g., 2:1, 4:1 drug-to-antibody ratios).
  • Assess therapeutic windows using murine xenograft models, monitoring both tumor regression (via bioluminescence imaging) and off-target toxicity (e.g., liver enzyme levels).
  • Validate findings with physiologically based pharmacokinetic (PBPK) modeling .

Q. What computational tools are suitable for predicting CL2E-SN38 (Tfa)’s stability under physiological conditions?

  • Use molecular dynamics (MD) simulations to model linker degradation in lysosomal environments.
  • Apply quantitative structure-activity relationship (QSAR) models to predict SN-38 release kinetics.
  • Cross-validate predictions with empirical stability data from accelerated degradation studies .

Methodological and Reproducibility Considerations

Q. How should researchers document experimental protocols for CL2E-SN38 (Tfa) to ensure reproducibility?

  • Follow the Beilstein Journal of Organic Chemistry guidelines:
  • Provide step-by-step synthesis and characterization details (e.g., NMR spectra, HPLC chromatograms) in supplementary materials.
  • Specify batch-to-batch variability and quality control thresholds (e.g., >95% purity for the conjugated product) .
    • Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles:
  • Upload raw datasets (e.g., cytotoxicity curves, PK profiles) to public repositories with standardized metadata .

Q. What ethical and statistical frameworks are critical for preclinical studies involving CL2E-SN38 (Tfa)?

  • Adopt ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification.
  • Consult statisticians during experimental design to ensure appropriate power analysis and avoid Type I/II errors.
  • Disclose conflicts of interest and funding sources in compliance with ICMJE recommendations .

Data Interpretation and Knowledge Gaps

Q. How can researchers contextualize conflicting reports on CL2E-SN38 (Tfa)’s mechanism of action?

  • Conduct comparative studies with other SN-38-based ADCs (e.g., sacituzumab govitecan) to isolate linker-specific effects.
  • Perform RNA sequencing on treated cells to identify differentially expressed genes linked to apoptosis vs. non-apoptotic death pathways .

Q. What interdisciplinary approaches are needed to address unresolved questions about CL2E-SN38 (Tfa)’s biodistribution?

  • Collaborate with imaging specialists to develop ADC-specific tracers for positron emission tomography (PET).
  • Partner with computational biologists to build spatial models of ADC penetration in heterogeneous tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.